- Dehydrogenative desaturation-relay via formation of multicenter-stabilized radical intermediatesNature Communications, 2017, 8(1), 1-8,
Cas no 95416-60-7 (3-(3-methylphenyl)propanal)

3-(3-methylphenyl)propanal structure
Nombre del producto:3-(3-methylphenyl)propanal
Número CAS:95416-60-7
MF:C10H12O
Megavatios:148.201683044434
MDL:MFCD07772907
CID:799460
PubChem ID:10464477
3-(3-methylphenyl)propanal Propiedades químicas y físicas
Nombre e identificación
-
- Benzenepropanal,3-methyl-
- 3-(3-METHYLPHENYL)PROPANAL
- 3-(3-Methylphenyl)propionaldehyde
- 3-(M-TOLYL)PROPANAL
- BENZENEPROPANAL, 3-METHYL-
- 3-Methylbenzenepropanal
- 3-M-TOLYL-PROPIONALDEHYDE
- 3-(3'-Methylphenyl)propionaldehyde
- 4286AF
- AB42263
- 3-Methylbenzenepropanal (ACI)
- AKOS011898120
- MFCD07772907
- DB-356417
- CS-13144
- EN300-1234536
- SCHEMBL65650
- DTXSID60440261
- CS-B1501
- 95416-60-7
- 3-(3-methylphenyl)propanal
-
- MDL: MFCD07772907
- Renchi: 1S/C10H12O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,7-8H,3,6H2,1H3
- Clave inchi: MRAFYMRFDJVPRW-UHFFFAOYSA-N
- Sonrisas: O=CCCC1C=C(C)C=CC=1
Atributos calculados
- Calidad precisa: 148.088815002g/mol
- Masa isotópica única: 148.088815002g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 3
- Complejidad: 120
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2
- Superficie del Polo topológico: 17.1
Propiedades experimentales
- Denso: 0.972
- Punto de ebullición: 224.4°Cat760mmHg
- Punto de inflamación: 98.8°C
- PSA: 17.07000
- Logp: 2.12650
3-(3-methylphenyl)propanal Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at recommended temperature
3-(3-methylphenyl)propanal PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90321-5G |
3-(3-methylphenyl)propanal |
95416-60-7 | 95% | 5g |
¥ 7,326.00 | 2023-04-12 | |
abcr | AB368253-2 g |
3-(3-Methylphenyl)propionaldehyde; 97% |
95416-60-7 | 2g |
€753.20 | 2022-03-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066840-1g |
3-(3-Methylphenyl)propionaldehyde |
95416-60-7 | 98% | 1g |
¥3996 | 2023-04-12 | |
Enamine | EN300-1234536-0.05g |
3-(3-methylphenyl)propanal |
95416-60-7 | 0.05g |
$827.0 | 2023-05-26 | ||
Enamine | EN300-1234536-2.5g |
3-(3-methylphenyl)propanal |
95416-60-7 | 2.5g |
$1931.0 | 2023-05-26 | ||
Enamine | EN300-1234536-5000mg |
3-(3-methylphenyl)propanal |
95416-60-7 | 5000mg |
$1614.0 | 2023-10-02 | ||
A2B Chem LLC | AI68336-5g |
3-(3-Methylphenyl)propionaldehyde |
95416-60-7 | 97% | 5g |
$1131.00 | 2024-07-18 | |
abcr | AB368253-5g |
3-(3-Methylphenyl)propionaldehyde, 97%; . |
95416-60-7 | 97% | 5g |
€1624.00 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90321-500mg |
3-(3-methylphenyl)propanal |
95416-60-7 | 95% | 500mg |
¥2570.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90321-100mg |
3-(3-methylphenyl)propanal |
95416-60-7 | 95% | 100mg |
¥770.0 | 2024-04-16 |
3-(3-methylphenyl)propanal Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Benzyltriethylammonium chloride , Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 5 h, 50 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Tetrahydrofuran ; 5 h, reflux
Referencia
- Lewis Acid Catalyzed Cyclizations of Epoxidized Baylis-Hillman Products: A Straightforward Synthesis of Octahydro-benzo[e]azulenesEuropean Journal of Organic Chemistry, 2015, 2015(24), 5453-5463,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Toluene , Water ; 3 MPa, rt → 50 °C; 24 h, 50 °C
Referencia
- Phosphorus coordinated Rh single-atom sites on nanodiamond as highly regioselective catalyst for hydroformylation of olefinsNature Communications, 2021, 12(1),,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Benzyltriethylammonium chloride , Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 12 h, 40 °C; 40 °C → rt
1.2 Solvents: Water ; 0 °C
1.2 Solvents: Water ; 0 °C
Referencia
- Synthesis and in vitro antiproliferative activity of C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines as potent Hsp90 inhibitorsBioorganic & Medicinal Chemistry Letters, 2017, 27(2), 237-241,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate , N,N′-[Propylidenebis(3-methyl-1H-indole-2,7-diyl)]bis[4-[(11bS)-dinaphtho[2,1-d:… (compound with Rh) Solvents: Dichloromethane ; 72 h, 20 bar, rt
Referencia
- Beyond Classical Reactivity Patterns: Hydroformylation of Vinyl and Allyl Arenes to Valuable β- and γ-Aldehyde Intermediates Using Supramolecular CatalysisJournal of the American Chemical Society, 2014, 136(23), 8418-8429,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 10 min, rt
1.2 Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 18 h, 30 °C
1.2 Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 18 h, 30 °C
Referencia
- Asymmetric synthesis of 3-oxa-15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin and its neuroprotective analogue 15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin based on the conjugate addition-azoalkene-asymmetric olefination strategyChemistry - A European Journal, 2007, 13(6), 1784-1795,
Métodos de producción 7
Condiciones de reacción
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,3,5,7-cyclooctatetraene]dirhodium , (R,R)-Ph-BPE Solvents: Toluene ; 15 h, 80 °C
Referencia
- Accessible protocol for asymmetric hydroformylation of vinylarenes using formaldehydeOrganic & Biomolecular Chemistry, 2015, 13(16), 4632-4636,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Catalysts: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 20 h, rt
Referencia
- Preparation of phenylalkyl pyridinyl alkynes for treating gestroesophageal reflux disease (GERD), World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
Referencia
- Synthesis and biological activity of new 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) synthase inhibitors: 2-oxetanones with a side chain mimicking the folded structure of 1233AChemical & Pharmaceutical Bulletin, 1994, 42(3), 512-20,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 0 °C → rt; 3 h, rt
Referencia
- Preparation of sulfonylaminophenylpropanoic acid derivatives as Nrf2 regulators, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Benzyltriethylammonium chloride , Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 5 h, 50 °C
Referencia
- Nickel-catalyzed reductive defluorination of iodo allylic gem-difluorides: allenyl monofluoride synthesisChemical Communications (Cambridge, 2022, 58(12), 1970-1973,
Métodos de producción 12
Condiciones de reacción
Referencia
- Bronsted Acid-Catalyzed in situ Formation of Acyclic Tertiary Enamides and Its Application to the Preparation of Diverse Nitrogen-Containing Heterocyclic CompoundsOrganic Letters, 2023, 25(32), 5929-5934,
Métodos de producción 13
Condiciones de reacción
Referencia
- Palladium-catalyzed vinylation of organic halides under solid-liquid phase transfer conditionsJournal of the Chemical Society, 1984, (19), 1287-9,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Benzyltriethylammonium chloride , Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 12 h, 40 °C
Referencia
- Preparation of pyrrolo-pyrimidine derivatives as anticancer agents, Korea, , ,
Métodos de producción 15
Condiciones de reacción
Referencia
- Palladium-catalyzed arylation of allylic alcohols: highly selective synthesis of β-aromatic carbonyl compounds or β-aromatic α,β-unsaturated alcoholsTetrahedron Letters, 1991, 32(19), 2121-4,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Pyridinium chlorochromate Solvents: Tetrahydrofuran ; rt; 16 h, rt
Referencia
- Intramolecular, Interrupted Homo-Nazarov Cascade Biscyclizations to Angular (Hetero)Aryl-Fused PolycyclesChemistry - A European Journal, 2022, 28(52),,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; rt; 2 h, rt
Referencia
- Asymmetric Synthesis of Structurally Sophisticated Spirocyclic Pyrano[2,3-c]pyrazole Derivatives Bearing a Chiral Quaternary Carbon CenterOrganic Letters, 2022, 24(29), 5474-5479,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 0 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
Referencia
- Access to Trisubstituted Fluoroalkenes by Ruthenium-Catalyzed Cross-MetathesisAdvanced Synthesis & Catalysis, 2021, 363(8), 2140-2147,
Métodos de producción 19
Condiciones de reacción
Referencia
- Preparation of tetrahydropyrazolopyridines as orexin receptor antagonists., World Intellectual Property Organization, , ,
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium , Sodium dodecylbenzenesulfonate , Benzenesulfonic acid, 2-[[bis[2-(diphenylphosphino)ethyl]amino]carbonyl]-, sodiu… Solvents: Toluene , Water ; 36 h, 4 MPa, 60 °C
Referencia
- Synthesis of rac-α-aryl propionaldehydes via branched-selective hydroformylation of terminal arylalkenes using water-soluble Rh-PNP catalystChinese Chemical Letters, 2022, 33(2), 830-834,
3-(3-methylphenyl)propanal Raw materials
3-(3-methylphenyl)propanal Preparation Products
3-(3-methylphenyl)propanal Literatura relevante
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:95416-60-7)3-(3-methylphenyl)propanal

Pureza:99%
Cantidad:10g
Precio ($):1655.0